For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Icosyl Acetate (B1210297)
Introduction
Icosyl acetate, also known as eicosyl acetate, is the ester formed from eicosanol (B47690) (a 20-carbon fatty alcohol) and acetic acid.[1] Its long alkyl chain imparts significant hydrophobic and lipophilic properties, making it relevant in various fields, including materials science as a lubricant component and in the pharmaceutical industry for drug delivery systems and formulations.[1] This document provides a comprehensive overview of the known physical properties of icosyl acetate, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.
Core Physical and Chemical Properties
Icosyl acetate's physical characteristics are primarily dictated by its long, saturated 20-carbon chain, which leads to its solid, waxy nature at room temperature and its very low solubility in water.
Data Summary
The quantitative physical and chemical properties of icosyl acetate are summarized in the table below. These values are a compilation of experimental data and computational estimates from various chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | Icosyl acetate | [1][2] |
| Synonyms | Eicosyl acetate, 1-Eicosanol acetate, Arachidyl acetate | [1][3][4] |
| CAS Number | 822-24-2 | [1][2][3][5] |
| Molecular Formula | C₂₂H₄₄O₂ | [1][2][3][5] |
| Molecular Weight | 340.59 g/mol | [4][5] |
| Melting Point | 40 °C | [4] |
| Boiling Point | Data not available (expected to be high; requires vacuum distillation) | - |
| Density | ~0.8775 g/cm³ (Rough Estimate) | [4] |
| Appearance | White, waxy solid (inferred) | [6] |
| Water Solubility | 3.643 x 10⁻⁵ mg/L at 25 °C (Estimated) | [5] |
| Partition Coefficient (XLogP3) | 9.9 (Estimated) | [2][5] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| Refractive Index | Data not available | - |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of waxy solids like icosyl acetate.
Determination of Melting Point (Capillary Method)
The melting point of a waxy solid can be determined using the open capillary tube method, a standard procedure for crystalline and semi-crystalline organic compounds.[7]
Principle: A small, powdered sample of the substance is heated slowly in a capillary tube immersed in a heated bath. The temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Fisher-Johns or similar) with a heating block, thermometer, and viewing magnifier.[7]
-
Glass capillary tubes (sealed at one end).
-
Spatula.
-
Sample of icosyl acetate, finely powdered.
Procedure:
-
Sample Preparation: A small amount of dry icosyl acetate is finely crushed into a powder. The open end of a capillary tube is pressed into the powder, trapping a small amount of the sample. The tube is then tapped gently on a hard surface to compact the sample into the sealed end, aiming for a sample height of 2-4 mm.[7]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The temperature of the block is increased rapidly to about 15-20°C below the expected melting point (40°C).
-
Observation: The heating rate is then slowed to 1-2°C per minute. The sample is observed carefully through the magnifier.
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ – T₂.
Determination of Density (Water Displacement Method)
For a solid that is insoluble in water, such as icosyl acetate, the density can be determined using the principle of fluid displacement.[1][2]
Principle: Archimedes' principle states that the volume of a solid object can be determined by measuring the volume of water it displaces when fully submerged. Density is then calculated as mass divided by volume.[8]
Apparatus:
-
Analytical balance (accurate to ±0.001 g).
-
Graduated cylinder (e.g., 25 mL or 50 mL).
-
Solid sample of icosyl acetate.
-
Distilled water.
Procedure:
-
Mass Measurement: A sample of solid icosyl acetate is weighed on the analytical balance. This mass (m) is recorded.[2]
-
Initial Volume Measurement: A graduated cylinder is partially filled with water to a level sufficient to fully submerge the sample. The initial volume of the water (V₁) is recorded.[1]
-
Displacement: The weighed solid sample is carefully tilted and slid into the graduated cylinder, ensuring it is fully submerged and that no water splashes out.[1]
-
Final Volume Measurement: The new volume of the water plus the submerged solid (V₂) is recorded.
-
Calculation:
-
The volume of the solid sample (V_solid) is calculated by the difference: V_solid = V₂ - V₁.[1]
-
The density (ρ) is calculated using the formula: ρ = m / V_solid.
-
Determination of Boiling Point (Simulated Distillation by GC)
Due to its high molecular weight, the boiling point of icosyl acetate is too high to be determined accurately at atmospheric pressure without decomposition. The standard approach for such compounds is simulated distillation by gas chromatography (GC), following methods like ASTM D7398 for fatty acid esters.[9][10]
Principle: The sample is analyzed by a gas chromatograph, which separates components based on their boiling points. The retention time of the compound is correlated with the boiling points of known n-alkane standards.
Apparatus:
-
Gas chromatograph (GC) with a flame ionization detector (FID).
-
Nonpolar capillary column.
-
Carrier gas (e.g., Helium).
-
Calibration mixture of n-alkanes covering the expected boiling range.
-
Icosyl acetate sample dissolved in a suitable solvent.
Procedure:
-
Calibration: A calibration mixture of known n-alkanes is injected into the GC. A calibration curve is created by plotting the retention time of each n-alkane against its known atmospheric boiling point.
-
Sample Analysis: The icosyl acetate sample is injected into the GC under the same conditions used for the calibration.
-
Data Acquisition: The retention time for the icosyl acetate peak is recorded.
-
Boiling Point Determination: The boiling point of icosyl acetate is determined by interpolating its retention time on the calibration curve established in step 1.
Synthesis and Workflow Visualization
Icosyl acetate is typically synthesized via Fischer-Speier esterification.[1] This acid-catalyzed reaction involves heating eicosanol with an excess of acetic acid.
Fischer Esterification Workflow
The diagram below illustrates the general laboratory workflow for the synthesis and purification of icosyl acetate.
Caption: Fischer esterification workflow for icosyl acetate.
Logical Relationship of Structure to Properties
The chemical structure of icosyl acetate directly influences its physical properties. The following diagram illustrates these relationships.
Caption: How icosyl acetate's structure affects its properties.
References
- 1. kbcc.cuny.edu [kbcc.cuny.edu]
- 2. wjec.co.uk [wjec.co.uk]
- 3. cerritos.edu [cerritos.edu]
- 4. Wax Melting Point: Compare 100-195°F Ranges for Best Results - Hywax [hywax.com]
- 5. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 7. Melting point - WaxPedia [waxpedia.org]
- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 9. infinitalab.com [infinitalab.com]
- 10. webstore.ansi.org [webstore.ansi.org]
